molecular formula C16H12Cl2N2S B2500369 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 954001-59-3

2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2500369
CAS No.: 954001-59-3
M. Wt: 335.25
InChI Key: WZXPUQAMFJYKNK-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic organic compound featuring an imidazole core substituted with a phenyl ring at the 5-position and a (3,4-dichlorobenzyl)thio moiety at the 2-position. The imidazole ring is a planar five-membered aromatic heterocycle possessing two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry due to its significant polarity and amphoteric properties . This specific derivative integrates a thioether bridge, a functional group prevalent in compounds with diverse bioactivity . The strategic incorporation of halogen (chlorine) and phenyl substituents is designed to enhance molecular interactions with biological targets and modulate physicochemical properties such as lipophilicity . The compound is of high interest in pharmacological and biochemical research, primarily for screening novel antimicrobial agents. Thio-substituted imidazole derivatives have demonstrated notable antibacterial and antifungal activities in preclinical studies against a range of organisms, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The presence of the 3,4-dichlorobenzyl group is a key structural feature often associated with enhanced biological activity, as halogen atoms can significantly influence binding affinity to enzyme active sites . Furthermore, the imidazole core is a well-known pharmacophore in compounds with anticonvulsant properties, making this reagent a valuable candidate for neuropharmacological investigations, particularly in models of epilepsy . Its mechanism of action in such contexts may involve modulation of neuronal signaling pathways, though specific target engagement requires further elucidation . Researchers will find this compound useful as a building block for developing new therapeutic agents or as a chemical probe to study specific biological processes. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-11(8-14(13)18)10-21-16-19-9-15(20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXPUQAMFJYKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercapto-5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkylated or acylated imidazole derivatives

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against various bacterial and fungal strains. Its structure allows it to interact with biological targets effectively, leading to potential therapeutic applications.

  • Mechanism of Action : The primary action of this compound is believed to involve the blockade of sodium channel proteins, which can disrupt the function of pathogenic microorganisms. This mechanism is crucial in developing treatments for infections caused by bacteria and fungi .
  • Case Studies : In experimental studies, 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole exhibited notable activity against strains such as Staphylococcus aureus and Escherichia coli. Such findings underscore its potential as a lead compound for new antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features enable it to interact with cellular mechanisms involved in cancer proliferation.

  • Research Findings : In vitro studies demonstrated that derivatives of imidazole compounds, including this compound, showed cytotoxic effects on various cancer cell lines. For instance, it was found to be effective against MCF-7 breast cancer cells .

Supramolecular Chemistry

Imidazole derivatives are known for forming supramolecular complexes that have broad medicinal implications. The unique ability of this compound to bind with various ions and molecules enhances its utility in drug design.

Applications in Drug Delivery

The compound's ability to form stable complexes with metal ions has been explored for drug delivery systems.

  • Metal Complexes : Research indicates that imidazole-based compounds can form coordination complexes with metals like platinum, enhancing their anticancer properties. These complexes can improve the solubility and bioavailability of therapeutic agents .

Summary of Applications

The following table summarizes the key applications of this compound based on recent research findings:

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against bacterial and fungal infectionsSignificant activity against Staphylococcus aureus and Escherichia coli
Anticancer PotentialCytotoxic effects on cancer cell linesEffective against MCF-7 breast cancer cells
Supramolecular ChemistryFormation of stable complexes with metal ions for drug deliveryEnhances solubility and bioavailability of therapeutic agents

Mechanism of Action

The mechanism of action of 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl triazole-thione
  • 1,3,4-Oxadiazole derivatives containing a pyrazole ring

Uniqueness

2-((3,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific structural features, such as the dichlorobenzylthio moiety and the imidazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various applications .

Biological Activity

2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic compound belonging to the class of imidazole derivatives. Imidazoles are recognized for their significant biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
  • Molecular Formula : C16_{16}H12_{12}Cl2_{2}N2_{2}S
  • Molecular Weight : 335.2 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercapto-5-phenyl-1H-imidazole under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) along with potassium carbonate (K2_2CO3_3) as a base.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. Specifically, it has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 μg/mL
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified

The compound demonstrated superior potency compared to traditional antibiotics like ciprofloxacin against Staphylococcus aureus .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of key bacterial enzymes necessary for cell wall synthesis. This interaction disrupts bacterial growth and survival . The compound's structure allows it to bind effectively to these targets, modulating their activity.

Case Studies and Research Findings

A study investigating various imidazole derivatives highlighted that compounds with similar structures to this compound showed varying degrees of antibacterial activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Another study focused on the synthesis and evaluation of imidazole-based compounds indicated that structural modifications can significantly influence biological activity. Compounds that retained the imidazole core while incorporating different substituents were found to enhance antibacterial efficacy .

Potential Therapeutic Applications

Given its antibacterial properties, this compound is being explored for potential applications in treating infections caused by resistant bacterial strains. Its ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies.

Q & A

Q. What are the critical steps and considerations for synthesizing 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole with high yield?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of aldehydes and amines under acidic conditions . Key steps include:

  • Nucleophilic substitution : Introducing the 3,4-dichlorobenzylthio group via thiol-alkylation reactions.
  • Optimization of reaction conditions : Solvents (e.g., DMF or THF), catalysts (e.g., sodium hydride), and temperature control (60–100°C) significantly influence yield and purity .
  • Purification : Techniques like column chromatography or recrystallization ensure product homogeneity .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the imidazole ring, phenyl, and dichlorobenzylthio groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups like C-S (600–700 cm1^{-1}) and aromatic C-H stretches .

Q. What are the common substituents on the imidazole ring, and how do they influence stability?

  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance stability by reducing electron density on the imidazole core .
  • Thioether linkage (S-benzyl group): Contributes to oxidation susceptibility, requiring inert atmospheres during synthesis .

Q. What safety protocols are essential when handling intermediates like 3,4-dichlorobenzyl chloride?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal : Neutralize hazardous byproducts (e.g., chlorinated compounds) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Catalyst screening : Transition metals (e.g., Cu(I)) or bases (e.g., K2_2CO3_3) accelerate thioether formation .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like oxidation .

Q. What structural modifications enhance the compound's bioactivity, and how are SAR studies designed?

  • Substituent variation : Replacing the phenyl group with electron-deficient aromatics (e.g., nitrophenyl) improves antimicrobial potency .
  • QSAR modeling : Computational tools correlate logP, polar surface area, and IC50_{50} values to predict activity against targets like enzymes or receptors .

Q. How should researchers address contradictions in biological activity data across studies?

  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting assays .
  • Assay standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation time) .
  • Meta-analysis : Compare data across studies to identify outliers or methodological biases .

Q. What computational methods predict the compound's interactions with biological targets?

  • Molecular docking : Simulate binding poses with enzymes (e.g., cytochrome P450) using software like AutoDock .
  • Molecular dynamics (MD) : Analyze stability of ligand-target complexes over nanosecond timescales .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve crystallographic challenges for this compound?

  • Co-crystallization : Use guest molecules (e.g., DMSO) to improve crystal lattice formation .
  • Synchrotron X-ray diffraction : Enhances resolution for compounds with low symmetry or heavy atoms (e.g., Cl) .

Q. How does the thioether linkage influence oxidative degradation, and what stabilization methods are effective?

  • Degradation pathways : The S-benzyl group undergoes oxidation to sulfoxide/sulfone derivatives under ambient conditions .
  • Stabilization : Add antioxidants (e.g., BHT) or store under nitrogen atmosphere to prolong shelf life .

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